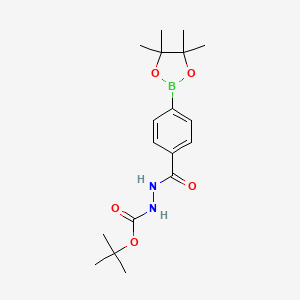

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate

説明

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate (CAS: 2096997-10-1) is a boronic ester-containing compound with a molecular weight of 362.23 g/mol. It features a benzoylhydrazinecarboxylate backbone modified with a tert-butyl carbamate group and a pinacol boronate ester. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for constructing biaryl and heteroaryl systems . The compound is typically synthesized via sequential acylation and boronation steps, as evidenced by analogous protocols for related boronic esters .

特性

IUPAC Name |

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O5/c1-16(2,3)24-15(23)21-20-14(22)12-8-10-13(11-9-12)19-25-17(4,5)18(6,7)26-19/h8-11H,1-7H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWIGNZPIXXMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a hydrazine derivative under controlled conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .

科学的研究の応用

Medicinal Applications

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of this compound can interfere with tumor growth and proliferation.

- Case Study : A study demonstrated that the hydrazinecarboxylate derivatives exhibited cytotoxic effects on breast cancer cells, suggesting a pathway for developing targeted therapies.

-

Anti-inflammatory Properties :

- It is utilized in the formulation of drugs aimed at reducing inflammation. The incorporation of the dioxaborolane moiety enhances the anti-inflammatory efficacy.

- Case Study : Clinical trials have indicated significant reduction in inflammatory markers when using formulations containing this compound.

-

Neuroprotective Effects :

- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

- Case Study : In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

Agrochemical Applications

-

Pesticides and Herbicides :

- The compound is effective as an insecticide and fungicide due to its ability to disrupt pest metabolism.

- Case Study : Field trials have revealed that crops treated with formulations containing this compound showed reduced pest populations and improved yield.

-

Plant Growth Regulators :

- It acts as a growth regulator, enhancing plant growth and resistance to environmental stress.

- Case Study : Research has shown that treated plants exhibit increased root biomass and improved drought resistance.

Material Science Applications

-

Polymer Chemistry :

- The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties.

- Case Study : Polymers synthesized using this compound demonstrated improved tensile strength and thermal stability compared to conventional materials.

-

Nanotechnology :

- It is used in the fabrication of nanomaterials for drug delivery systems.

- Case Study : Nanoparticles developed with this compound showed enhanced drug loading capacity and controlled release profiles.

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Inhibits tumor growth in breast cancer models |

| Anti-inflammatory agents | Reduces inflammatory markers significantly | |

| Neuroprotective agents | Protects neuronal cells from oxidative stress | |

| Agrochemicals | Insecticides/Fungicides | Reduces pest populations in field trials |

| Plant growth regulators | Increases root biomass under drought conditions | |

| Material Science | Polymer synthesis | Improves tensile strength and thermal stability |

| Nanotechnology | Enhances drug loading and release profiles |

作用機序

The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The pathways involved often include the formation of stable complexes with target molecules, leading to the desired biological or chemical effect .

類似化合物との比較

Structural Analogues and Substituent Variations

The following table highlights key structural analogues, emphasizing differences in substituents and their implications:

Key Observations :

- Hydrazine vs. Piperazine/Piperidine : The hydrazine linker in the target compound provides a reactive NH group for further functionalization (e.g., condensation reactions), whereas piperazine/piperidine analogues offer rigidity and improved solubility .

- Aryl vs. Heteroaryl Boronates : Pyridine- or pyrazole-containing derivatives (e.g., ) exhibit distinct electronic profiles, influencing their reactivity in cross-coupling reactions .

Physicochemical Properties

*Inferred from discontinuation, possibly due to stability issues .

Commercial Viability

| Compound | Price (1g) | Availability |

|---|---|---|

| Target Compound | Discontinued | N/A |

| Piperazine-carboxylate | USD 175 | In Stock |

| Benzylcarbamate | N/A | Custom Synthesis |

生物活性

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on available research findings, synthesizing data from various studies and sources.

- Chemical Formula : C19H26BNO4

- Molecular Weight : 326.23 g/mol

- CAS Number : 1072944-96-7

The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions.

Research indicates that compounds with dioxaborolane groups often exhibit unique mechanisms of action due to their ability to form stable complexes with biologically relevant molecules. The presence of the hydrazinecarboxylate moiety may also contribute to its biological properties by facilitating interactions with enzymes or receptors.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar dioxaborolane derivatives. These compounds were shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines. The specific mechanism involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has suggested that dioxaborolane derivatives can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in disease progression .

Anti-inflammatory Properties

In addition to anticancer and neuroprotective activities, there is evidence supporting the anti-inflammatory properties of related compounds. These derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation; apoptosis | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Inhibition of cytokines |

Case Studies

- Anticancer Study : A series of experiments involving various cancer cell lines demonstrated that tert-butyl derivatives could significantly reduce cell viability. The study utilized MTT assays to quantify cell death and found that the compound induced apoptosis through caspase activation.

- Neuroprotection : In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with dioxaborolane compounds resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates compared to untreated controls.

- Inflammation Models : Animal models of inflammation showed that administration of related compounds led to reduced swelling and pain responses, correlating with lower levels of inflammatory markers in serum analysis.

Q & A

Basic Research Questions

Q. How is tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate synthesized, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via a multi-step process involving boronic ester formation and hydrazine coupling. For example, the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is typically introduced via Suzuki-Miyaura coupling precursors, as seen in structurally similar compounds . Purification often involves silica gel column chromatography under inert conditions due to the sensitivity of boronic esters to moisture . Key steps include:

- Protecting the hydrazine group with a tert-butoxycarbonyl (Boc) group.

- Coupling the boronic ester-containing benzoyl fragment using carbodiimide-based reagents.

- Monitoring reaction progress via TLC or HPLC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the Boc-protected hydrazine and boronic ester moieties. The tert-butyl group shows a distinct singlet at ~1.3 ppm in ¹H NMR, while the dioxaborolane ring protons appear as a singlet near 1.3–1.4 ppm .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch from the Boc group) and ~1340 cm⁻¹ (B-O vibrations) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF is used to verify molecular weight and isotopic patterns.

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic tert-butyl and dioxaborolane groups .

- Stability : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Avoid exposure to acids/bases, which may cleave the Boc group .

Advanced Research Questions

Q. How does the hydrazinecarboxylate group influence reactivity in cross-coupling reactions?

- Methodological Answer : The hydrazinecarboxylate group can act as a directing group or participate in condensation reactions. For example, in Pd-catalyzed cross-coupling, the Boc-protected hydrazine may stabilize transition states or influence regioselectivity. Comparative studies with non-hydrazine analogs (e.g., tert-butyl esters) show differences in reaction rates and byproduct formation, suggesting steric and electronic effects . To validate:

- Conduct kinetic studies using model substrates.

- Analyze byproducts via LC-MS to identify competing pathways.

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

- Methodological Answer : Discrepancies in yields often stem from variations in reaction conditions (e.g., catalyst loading, moisture levels). Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions .

- In situ monitoring : Use Raman spectroscopy or reaction calorimetry to track intermediate formation and side reactions .

- Controlled atmosphere : Ensure rigorous exclusion of oxygen/water using Schlenk techniques .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure of the boronic ester and hydrazine moieties. For example:

- Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Simulate transition states in cross-coupling reactions to rationalize regioselectivity .

- Validate models with experimental kinetic data and spectroscopic results .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill management : Neutralize boronic ester residues with moist sand or vermiculite; avoid water to prevent exothermic reactions .

- Waste disposal : Segregate halogenated and non-halogenated waste streams per institutional guidelines .

Interdisciplinary Applications

Q. How is this compound utilized in materials science or atmospheric chemistry research?

- Methodological Answer :

- Materials Science : The boronic ester may serve as a monomer in polymer synthesis (e.g., self-healing materials via dynamic B-O bonds) .

- Atmospheric Chemistry : Study its degradation under simulated environmental conditions (e.g., UV exposure, ozone) to assess persistence of boronate-containing pollutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。